Cas no 3465-61-0 (3-(5-phenylfuran-2-yl)propanoic Acid)

3-(5-phenylfuran-2-yl)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Furanpropanoic acid,5-phenyl-
- 3-(5-PHENYL-FURAN-2-YL)-PROPIONIC ACID
- 3-(5-phenyl-[2]furyl)-propionic acid
- 3-(5-Phenyl-[2]furyl)-propionsaeure
- 3-(5-Phenyl-2-furyl)propanoic acid
- 3-< 5-Phenyl-furyl-(2)> -propionsaeure
- AC1LC416
- Oprea1_797469
- ST026991
- SureCN2466643
- HMS2335P16
- Propanoic acid, 3-(5-phenyl-2-furyl)-
- SR-01000531943
- 3-(5-Phenyl-2-furyl)propanoic acid #
- MLS000062016
- 3-(5-phenylfuran-2-yl)propanoicacid
- Z57041984
- 3-(5-phenylfuran-2-yl)propanoic acid
- JKBUDDSGMWGQDN-UHFFFAOYSA-N
- CS-0222787
- EN300-11265
- DTXSID90344026
- SY139130
- SB61544
- F70761
- MFCD02197860
- SCHEMBL2466643
- 3465-61-0
- SR-01000531943-1
- CHEMBL376426
- 3-(5-Phenyl-2-furyl)propanoic acid, AldrichCPR
- SMR000070878
- AKOS000345337
- 3-(5-phenylfuran-2-yl)propanoic Aci
- STK696494
- 3-(5-phenylfuran-2-yl)propanoic Acid
-
- MDL: MFCD02197860
- インチ: InChI=1S/C13H12O3/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,14,15)
- InChIKey: JKBUDDSGMWGQDN-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC=C(CCC(=O)O)O2
計算された属性
- せいみつぶんしりょう: 216.07866
- どういたいしつりょう: 216.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.191
- ふってん: 366.8°Cat760mmHg
- フラッシュポイント: 175.7°C
- PSA: 50.44
3-(5-phenylfuran-2-yl)propanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB317101-250 mg |
3-(5-Phenyl-furan-2-yl)-propionic acid; . |
3465-61-0 | 250 mg |
€299.50 | 2023-07-19 | ||
abcr | AB317101-1 g |
3-(5-Phenyl-furan-2-yl)-propionic acid; . |
3465-61-0 | 1 g |
€535.00 | 2023-07-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010807-500mg |
3-(5-Phenyl-furan-2-yl)-propionic acid |
3465-61-0 | 500mg |
3428.0CNY | 2021-07-05 | ||
Enamine | EN300-11265-0.05g |
3-(5-phenylfuran-2-yl)propanoic acid |
3465-61-0 | 97% | 0.05g |
$76.0 | 2023-10-26 | |
Enamine | EN300-11265-5g |
3-(5-phenylfuran-2-yl)propanoic acid |
3465-61-0 | 97% | 5g |
$1351.0 | 2023-10-26 | |
Aaron | AR00C9KJ-2.5g |
3-(5-PHENYL-2-FURYL)PROPANOIC ACID |
3465-61-0 | 95% | 2.5g |
$966.00 | 2025-01-24 | |
1PlusChem | 1P00C9C7-100mg |
3-(5-PHENYL-2-FURYL)PROPANOIC ACID |
3465-61-0 | 95% | 100mg |
$707.00 | 2025-02-26 | |
Enamine | EN300-11265-10g |
3-(5-phenylfuran-2-yl)propanoic acid |
3465-61-0 | 97% | 10g |
$2637.0 | 2023-10-26 | |
abcr | AB317101-1g |
3-(5-Phenyl-furan-2-yl)-propionic acid; . |
3465-61-0 | 1g |
€535.00 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1293457-50mg |
3-(5-Phenylfuran-2-yl)propanoic acid |
3465-61-0 | 97% | 50mg |
¥1641.00 | 2024-05-17 |
3-(5-phenylfuran-2-yl)propanoic Acid 関連文献
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
8. Book reviews
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
10. Back matter
3-(5-phenylfuran-2-yl)propanoic Acidに関する追加情報
Professional Introduction to 3-(5-phenylfuran-2-yl)propanoic Acid (CAS No. 3465-61-0)
3-(5-phenylfuran-2-yl)propanoic acid, identified by its Chemical Abstracts Service number (CAS No. 3465-61-0), is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a propionic acid moiety linked to a phenylfuran ring, has garnered attention due to its versatile structural framework and potential biological activities. The phenylfuran moiety, in particular, is known for its presence in various natural products and pharmaceutical intermediates, making this compound a valuable scaffold for drug discovery and development.
The structural composition of 3-(5-phenylfuran-2-yl)propanoic acid encompasses both aromatic and aliphatic regions, which contribute to its unique chemical properties. The propionic acid side chain provides a site for further functionalization, while the phenylfuran core offers opportunities for interactions with biological targets. This dual functionality has positioned the compound as a promising candidate for various applications in medicinal chemistry.
In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those containing the furan ring system. The phenylfuran scaffold is known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These findings have spurred extensive research into derivatives of this core structure, with 3-(5-phenylfuran-2-yl)propanoic acid being one of the compounds under investigation.
One of the most compelling aspects of 3-(5-phenylfuran-2-yl)propanoic acid is its potential as a precursor in the synthesis of more complex molecules. The propionic acid moiety can be readily modified through various chemical reactions, such as esterification, amidation, or carboxylation, allowing for the creation of diverse derivatives with tailored biological properties. This flexibility makes it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents.
The synthesis of 3-(5-phenylfuran-2-yl)propanoic acid typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the condensation of 5-formylfurfural with malonic acid derivatives followed by reduction and subsequent functionalization. These synthetic routes highlight the compound's accessibility and feasibility for large-scale production, which is crucial for both academic research and industrial applications.
The pharmacological evaluation of 3-(5-phenylfuran-2-yl)propanoic acid has revealed several interesting findings. Studies have demonstrated its ability to modulate various biological pathways, including those involved in inflammation and cancer progression. For instance, research has shown that derivatives of this compound can inhibit the activity of key enzymes such as COX-2 and LOX, which are implicated in inflammatory responses. Additionally, preclinical studies have suggested that certain analogs may exhibit cytotoxic effects against cancer cell lines, making them promising candidates for further development.
The role of computational chemistry in understanding the behavior of 3-(5-phenylfuran-2-yl)propanoic acid cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into its interactions with biological targets. These studies have helped elucidate the binding mechanisms and identify key residues responsible for its pharmacological effects. Such information is crucial for designing more effective derivatives with enhanced potency and selectivity.
In conclusion, 3-(5-phenylfuran-2-yl)propanoic acid (CAS No. 3465-61-0) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its synthetic accessibility and pharmacological promise, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and derivatives of this compound, its importance in medicinal chemistry is likely to grow even further.
3465-61-0 (3-(5-phenylfuran-2-yl)propanoic Acid) 関連製品
- 180863-55-2(Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate)
- 1153000-35-1(6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one)
- 1261865-14-8(4'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-ethylamine)
- 34162-21-5(2-Chloro-N-2-(2,3-Dichlorophenyl)EthylAcetamide)
- 2284285-50-1(1-{3-aminobicyclo1.1.1pentan-1-yl}piperidin-2-one)
- 2248358-02-1(1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine)
- 2227795-93-7(2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid)
- 1806971-17-4(Ethyl 5-(aminomethyl)-2-bromo-4-(difluoromethyl)pyridine-3-acetate)
- 1039931-72-0(4-(2-methoxyphenyl)oxane-4-carboxylic acid)
- 1804867-95-5(3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde)
